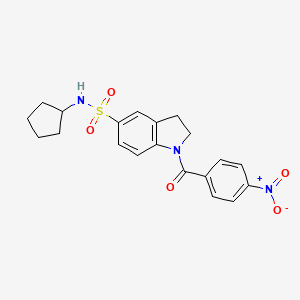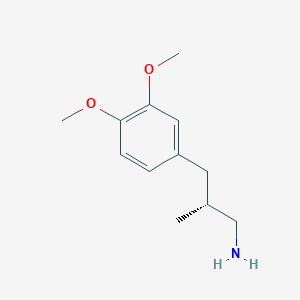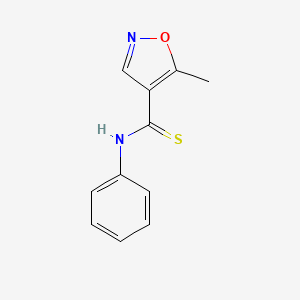![molecular formula C17H19N3O2 B2972429 2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 924828-62-6](/img/structure/B2972429.png)
2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
albicans .
Mode of Action
It’s worth noting that pyrimidine derivatives often exert their biological effects through various mechanisms, including inhibiting protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Similar pyrimidine derivatives have been reported to inhibit protein kinases , which play a crucial role in cellular signaling processes.
Result of Action
Similar pyrimidine derivatives have been reported to exhibit antimicrobial activity .
Action Environment
The lipophilicity of similar compounds, which refers to their affinity for a lipid environment, allows them to diffuse easily into cells .
Análisis Bioquímico
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazolo[1,5-a]pyrimidine derivatives have shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
Some pyrazolo[1,5-a]pyrimidine derivatives have shown significant cytotoxicity against various cancer cell lines . These compounds have been reported to induce apoptosis, alter cell cycle progression, and inhibit cell proliferation .
Molecular Mechanism
Some pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit the activity of various enzymes, including tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β . These compounds may exert their effects at the molecular level through binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some pyrazolo[1,5-a]pyrimidine derivatives have shown significant anti-cancer effects over time in laboratory settings .
Dosage Effects in Animal Models
Some pyrazolo[1,5-a]pyrimidine derivatives have shown significant anti-cancer effects at various dosages in animal models .
Metabolic Pathways
It is known that pyrimidine metabolism is a critical process in all living organisms .
Transport and Distribution
Some pyrazolo[1,5-a]pyrimidine derivatives have been reported to be transported and distributed within cells and tissues .
Subcellular Localization
Some pyrazolo[1,5-a]pyrimidine derivatives have been reported to localize in various subcellular compartments .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-10-8-11(2)20-17(18-10)12(3)16(19-20)13-6-7-14(21-4)15(9-13)22-5/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSAEFFAPCRPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C3=CC(=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(dimethylamino)-N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]benzamide](/img/structure/B2972348.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2972349.png)
![3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2972350.png)

![2-ethyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2972352.png)
![2-(1H-indol-3-ylsulfanyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide](/img/structure/B2972354.png)
![methyl 4-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate](/img/structure/B2972356.png)
![2-(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2972357.png)
![Ethyl 5-(2-iodobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2972361.png)
![N-[Cyano-(2-methylphenyl)methyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2972362.png)

![3-{1-[3-(Phenylsulfanyl)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2972366.png)

